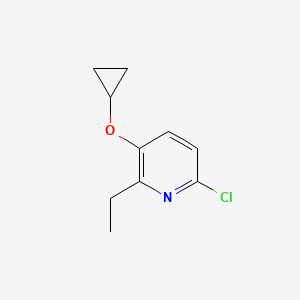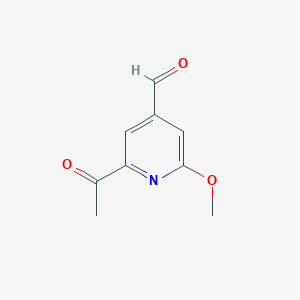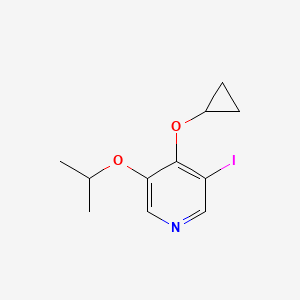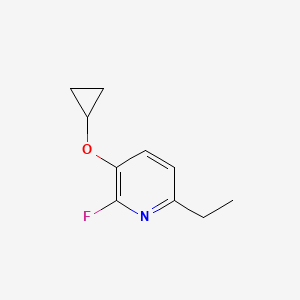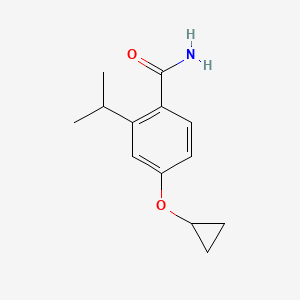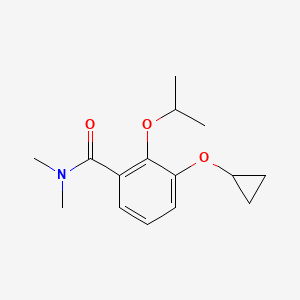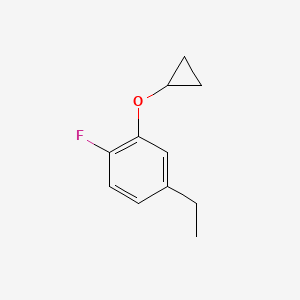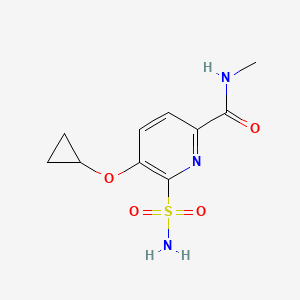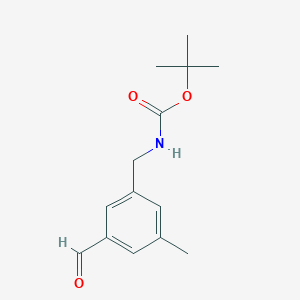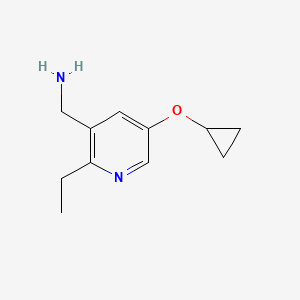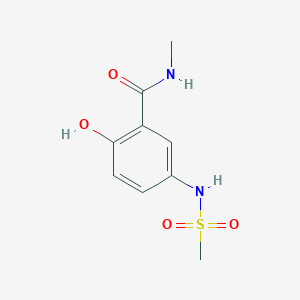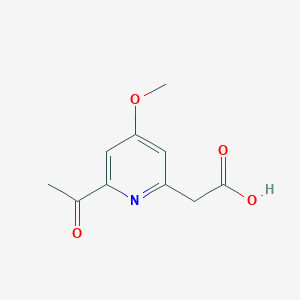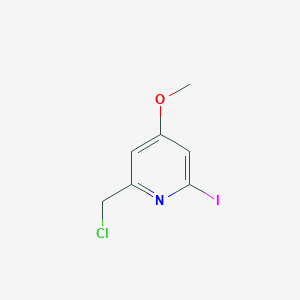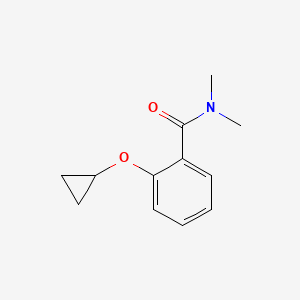
2-Cyclopropoxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.255 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a benzamide structure, which includes a dimethylamino group
Méthodes De Préparation
The synthesis of 2-Cyclopropoxy-N,N-dimethylbenzamide can be achieved through several methods. . The reaction typically requires heating and the use of solvents such as dimethylformamide (DMF) to facilitate the process. Industrial production methods often involve the use of carboxylic acids and dimethylamine in the presence of coupling reagents to achieve high yields .
Analyse Des Réactions Chimiques
2-Cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Applications De Recherche Scientifique
2-Cyclopropoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways and molecular targets involved in its mechanism of action are still under investigation, but it is known to influence various biochemical processes .
Comparaison Avec Des Composés Similaires
2-Cyclopropoxy-N,N-dimethylbenzamide can be compared with other similar compounds, such as N,N-dimethylbenzamide and N-methylbenzamide. While these compounds share structural similarities, this compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Similar Compounds
- N,N-Dimethylbenzamide
- N-Methylbenzamide
- Benzamide
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-cyclopropyloxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H15NO2/c1-13(2)12(14)10-5-3-4-6-11(10)15-9-7-8-9/h3-6,9H,7-8H2,1-2H3 |
Clé InChI |
MZVFEBZLFHXDSH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC=CC=C1OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


